molecular formula C19H20ClN3O2 B2357635 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 954588-10-4

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2357635
CAS No.: 954588-10-4
M. Wt: 357.84
InChI Key: HATXHJMNELWJJO-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a tolyl urea moiety

Preparation Methods

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Coupling with Tolyl Urea: The final step involves coupling the intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea include other urea derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. Examples include:

    1-(4-Chlorophenyl)-3-(p-tolyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.

    1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group, potentially altering its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-2-6-16(7-3-13)22-19(25)21-11-14-10-18(24)23(12-14)17-8-4-15(20)5-9-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATXHJMNELWJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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